2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol
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Overview
Description
2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol is an organic compound that features a pyran ring, which is a six-membered heterocyclic structure containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol typically involves the reaction of 3,4-dihydro-2H-pyran with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. Commonly used acids for this reaction include sulfuric acid and p-toluenesulfonic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as ion-exchange resins can also enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often require catalysts or specific reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols .
Scientific Research Applications
2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of 2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the pyran ring and the hydroxyl groups, which can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler compound with similar reactivity but lacking the ethoxyethanol moiety.
Tetrahydropyran: Another related compound with a fully saturated pyran ring.
2-Ethoxy-3,4-dihydro-2H-pyran: Similar in structure but with an ethoxy group instead of the ethoxyethanol chain.
Uniqueness
2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol is unique due to its combination of the pyran ring and the ethoxyethanol chain, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications .
Properties
CAS No. |
53084-10-9 |
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Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-[2-(3,4-dihydro-2H-pyran-2-yloxy)ethoxy]ethanol |
InChI |
InChI=1S/C9H16O4/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h2,5,9-10H,1,3-4,6-8H2 |
InChI Key |
WBHLHNBJCSEJHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC=C1)OCCOCCO |
Origin of Product |
United States |
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